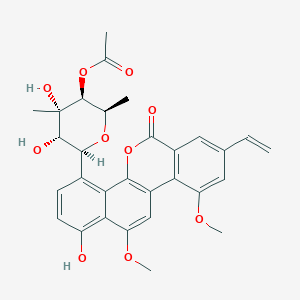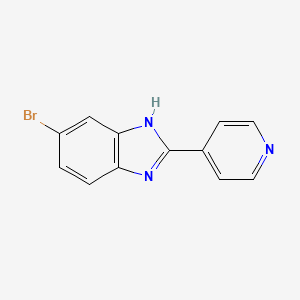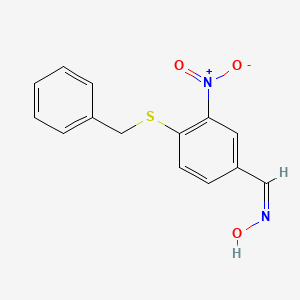![molecular formula C25H30N2O7 B14114672 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14114672.png)
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid typically involves the protection of the amino group using the Fmoc group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .
Wissenschaftliche Forschungsanwendungen
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is widely used in scientific research, particularly in:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with molecular targets such as amino acids and peptides, facilitating their assembly into larger protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: A similar compound with a quinoline group, used in similar applications.
Uniqueness
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to protect amino groups while allowing for selective reactions makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C25H30N2O7 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H30N2O7/c26-22(16-33-14-13-32-12-11-27-23(28)9-10-24(29)30)25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16,26H2,(H,27,28)(H,29,30) |
InChI-Schlüssel |
KYKZOODGONZNLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCNC(=O)CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14114591.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)

![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
![2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14114653.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)
![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14114675.png)
![Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate](/img/structure/B14114678.png)

